3-Phenylpentane-1,5-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCODQYLSDNRUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540532 | |
| Record name | 3-Phenylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-27-6 | |
| Record name | 3-Phenylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 3 Phenylpentane 1,5 Diol
Oxidation Reactions and Lactone Formation
The primary hydroxyl groups of 3-phenylpentane-1,5-diol can undergo oxidation to yield various products, with the formation of a lactone being a particularly significant transformation. This intramolecular esterification occurs when one of the terminal hydroxyl groups is oxidized to a carboxylic acid, which then reacts with the remaining hydroxyl group.
The direct oxidative lactonization of diols can be achieved using various reagents. Copper-based catalyst systems, for instance, are effective for the aerobic oxidative lactonization of diols under mild conditions. organic-chemistry.org For a substrate like this compound, this would likely proceed through the selective oxidation of one primary alcohol to an aldehyde, followed by further oxidation to a carboxylic acid, and subsequent intramolecular cyclization. The likely product would be a six-membered δ-lactone, specifically 4-phenyltetrahydropyran-2-one.
Another approach involves a two-step process where one hydroxyl group is selectively oxidized to a carboxylic acid, followed by an acid-catalyzed intramolecular esterification (lactonization).
| Reaction | Reagents and Conditions | Expected Product |
| Aerobic Oxidative Lactonization | Cu/nitroxyl catalyst, air (O2) | 4-Phenyltetrahydropyran-2-one |
| Two-Step Oxidation/Lactonization | 1. Selective oxidation (e.g., TEMPO/bleach) 2. Acid catalyst (e.g., H2SO4) | 4-Phenyltetrahydropyran-2-one |
The formation of lactones is a common synthetic strategy, and these cyclic esters are valuable intermediates in the synthesis of more complex molecules. wikipedia.org
Substitution Reactions at Hydroxyl Centers
The hydroxyl groups of this compound are susceptible to nucleophilic substitution reactions. These reactions typically require the conversion of the hydroxyl groups into better leaving groups, such as tosylates, mesylates, or halides.
For example, treatment of the diol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine) would yield the corresponding ditosylate. This derivatization makes the terminal carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles.
| Reaction | Reagents and Conditions | Product |
| Tosylation | p-Toluenesulfonyl chloride, pyridine (B92270) | 3-Phenylpentane-1,5-diyl bis(4-methylbenzenesulfonate) |
| Halogenation | Thionyl chloride (SOCl2) or Phosphorus tribromide (PBr3) | 1,5-Dichloro-3-phenylpentane or 1,5-Dibromo-3-phenylpentane |
These substitution reactions open up pathways to a variety of derivatives by introducing different functional groups at the terminal positions of the pentane (B18724) backbone.
Cyclization Reactions for Heterocyclic Scaffolds (e.g., piperidine (B6355638), azetidine (B1206935), cyclic ether formation)
The 1,5-relationship of the hydroxyl groups in this compound makes it an ideal precursor for the synthesis of six-membered heterocyclic rings through intramolecular cyclization.
Piperidine Formation: A common strategy for the synthesis of piperidines from 1,5-diols involves a two-step process. sciengine.com First, the diol is converted into a disulfonate, as described in the previous section. This is followed by reaction with a primary amine, where the amine acts as a nucleophile, displacing both sulfonate groups to form the piperidine ring. sciengine.com This would result in an N-substituted 4-phenylpiperidine.
Azetidine Formation: While 1,5-diols are more commonly used for six-membered rings, the synthesis of four-membered azetidine rings from diols is also possible, though it typically proceeds from 1,3-diols. organic-chemistry.org However, through multi-step synthetic routes involving cleavage and rearrangement of the pentane backbone, azetidine derivatives could potentially be accessed, although this is not a direct cyclization of the C5 chain.
Cyclic Ether Formation: Intramolecular Williamson ether synthesis can be employed to form a cyclic ether. This involves the deprotonation of one hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group (such as a tosylate) at the other end of the chain. This would yield 4-phenyltetrahydropyran.
| Heterocycle | General Synthetic Strategy | Reagents and Conditions | Expected Product from this compound |
| Piperidine | Disulfonylation followed by cyclization with a primary amine | 1. TsCl, pyridine 2. R-NH2 | N-Substituted 4-phenylpiperidine |
| Azetidine | Typically from 1,3-diols; indirect from 1,5-diols | Multi-step synthesis | Not a direct product of cyclization |
| Cyclic Ether (Tetrahydropyran) | Intramolecular Williamson ether synthesis | 1. NaH 2. TsCl, pyridine (for monotosylation) | 4-Phenyltetrahydropyran |
Other Derivatizations and Functionalizations of the Pentane Backbone
Beyond reactions at the hydroxyl groups, the pentane backbone of this compound can be further functionalized. While the aliphatic chain is generally unreactive, the benzylic position (the carbon atom of the pentane chain attached to the phenyl group) could potentially undergo reactions under specific conditions, although this is less common than reactions involving the hydroxyl groups.
Further derivatization can also be achieved by modifying the products of the primary reactions. For example, the lactone formed from oxidation can be subjected to ring-opening reactions with various nucleophiles to create new functionalized linear chains. Similarly, the heterocyclic scaffolds can be further elaborated.
Mechanistic and Kinetic Studies
Elucidation of Reaction Mechanisms in Diol Synthesis and Transformations
The synthesis of 1,5-diols can be approached through various routes, with reaction mechanisms often involving multi-step pathways. A common strategy involves the hydrogenation of suitable precursors. For instance, the synthesis of 1,5-pentanediol (B104693) from biomass-derived molecules like furfural (B47365) involves steps such as hydrogenation to tetrahydrofurfuryl alcohol (THFA), followed by dehydration, hydration to form a key 2-hydroxytetrahydropyran (B1345630) (2-HY-THP) intermediate, and subsequent ring-opening tautomerization and hydrogenation. osti.govnih.govresearchgate.net The reactivity of the 2-HY-THP intermediate is noted to be significantly higher than that of THFA, a factor attributed to its ring-opening to 5-hydroxyvaleraldehyde, which is then readily hydrogenated. nih.gov
For a substituted diol like 3-Phenylpentane-1,5-diol, a plausible synthetic route could involve the reduction of a corresponding dicarbonyl compound, such as 3-phenylglutaraldehyde or a derivative. The mechanism for such a reduction, typically using a hydride reagent like sodium borohydride (B1222165) or catalytic hydrogenation, involves the nucleophilic addition of a hydride to the carbonyl carbons.
Transformations of diols, such as deoxydehydration (DODH), where both hydroxyl groups are removed to form an alkene, have been mechanistically studied for various diol substrates. rsc.org These reactions, often catalyzed by transition metals like molybdenum or vanadium, generally proceed through three key stages:
Condensation : The diol coordinates to the metal center, forming a metal diolate species.
Reduction : An oxygen atom is transferred from the catalyst to a reductant, leading to a reduced metal species.
Alkene Extrusion : The alkene is eliminated from the metal diolate, regenerating the catalyst. rsc.org
Computational studies on molybdenum-catalyzed DODH suggest that the pathway where the catalyst is reduced by a phosphane reductant before condensing with the diol is energetically more favorable. rsc.org
Stereochemical Control Mechanisms in Asymmetric Reactions
The carbon atom at the third position in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The control of this stereochemistry is a key challenge in its synthesis. Stereoselective synthesis of diols, particularly 1,3-diols, has been extensively studied and the principles can be extended to 1,5-diols. rsc.org
One of the most effective strategies for achieving stereocontrol is through asymmetric catalysis. This can involve the use of chiral catalysts that create a chiral environment, influencing the trajectory of the reactants and favoring the formation of one stereoisomer over the other. For example, the stereodivergent synthesis of products with congested allylic quaternary and vicinal tertiary stereocenters has been achieved using a combination of iridium and magnesium catalysis with specific chiral ligands. acs.org This dual-catalyst system allows for the synthesis of all four possible stereoisomers from the same starting materials by simply changing the chiral ligand. acs.org
Another approach is substrate-controlled diastereoselective synthesis. In this method, an existing stereocenter in the starting material directs the formation of a new stereocenter. For instance, the synthesis of chiral syn-1,3-diols has been accomplished through a diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols. researchgate.net This reaction proceeds with high diastereoselectivity, dictated by the stereochemistry of the starting alcohol. researchgate.net
The table below summarizes different strategies for stereochemical control that could be applied to the synthesis of this compound.
| Strategy | Mechanism Principle | Key Reagents/Conditions | Expected Outcome for this compound |
| Asymmetric Hydrogenation | Reduction of a prochiral precursor (e.g., 3-phenylglutaconaldehyde) using a chiral catalyst. | Chiral metal complexes (e.g., Ru-BINAP), H₂ gas. | Enantiomerically enriched (R)- or (S)-3-Phenylpentane-1,5-diol. |
| Substrate-Controlled Reduction | Reduction of a ketone precursor containing a chiral auxiliary. | Chiral auxiliary attached to the substrate, standard reducing agents. | Diastereomerically selective formation of one stereoisomer. |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | Lipases, proteases in a suitable solvent. | Separation of enantiomers, yielding one in high enantiomeric excess. |
| Bimetallic Catalysis | Stereodivergent allylic alkylation followed by functional group transformations. | Ir/Mg catalysts with specific chiral N,N'-dioxide ligands. acs.org | Access to specific stereoisomers by choosing the appropriate ligand. |
Computational Chemistry Approaches to Reaction Pathways (e.g., DFT calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. scispace.com DFT calculations allow researchers to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby predict the most likely mechanism and kinetic feasibility of a reaction. rsc.orgchemrxiv.org
For reactions involving this compound, DFT could be used to:
Model Transition States: In a hypothetical synthesis via reduction of 3-phenylglutaric acid, DFT could model the transition state of the hydride attack on the carbonyl group, helping to understand the stereochemical outcome.
Analyze Electronic Effects: The influence of the phenyl group on the reactivity of the hydroxyl groups can be analyzed. DFT calculations can determine atomic charges, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps, which reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule. ijcce.ac.irajchem-a.com
DFT calculations are typically performed using a specific functional (e.g., B3LYP, M06-L) and a basis set (e.g., 6-311++G(d,p)) that approximates the distribution of electrons in the molecule. ijcce.ac.irresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net For example, DFT calculations using the B3LYP functional have been employed to study the geometry and vibrational frequencies of phenyl-substituted compounds, showing good agreement with experimental results. ijcce.ac.ir
The following table illustrates the kind of data that can be obtained from DFT calculations for a hypothetical reaction step.
Table: Hypothetical DFT Energy Profile for a Reaction Intermediate Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Catalyst | 0.0 |
| TS1 | Transition state for diol-catalyst binding | +15.2 |
| Intermediate | Metal-diolate complex | -5.8 |
| TS2 | Transition state for C-O bond cleavage | +23.5 |
This computational data provides quantitative insight into the reaction pathway, complementing experimental kinetic studies and guiding the development of more efficient synthetic methods.
Applications in Advanced Organic Synthesis and Material Science Precursors
As Chiral Building Blocks for Complex Molecule Synthesis
Chiral diols are fundamental building blocks in the asymmetric synthesis of complex molecules, such as pharmaceuticals and natural products. nih.gov While specific examples detailing the direct use of enantiomerically pure 3-Phenylpentane-1,5-diol are not extensively documented in readily available literature, its structure is analogous to other diols and hydroxylated compounds used in stereoselective synthesis. juniperpublishers.com The synthesis of chiral compounds that possess a quaternary stereocenter is a significant challenge in modern organic synthesis. mdpi.com
The development of methods to produce single enantiomer drugs is a major focus in the pharmaceutical industry, driving demand for chiral intermediates. nih.gov Techniques such as asymmetric hydrogenation and epoxidation are employed to create chiral alcohols and diols from non-chiral starting materials. nih.gov For instance, the asymmetric synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-triol, a related polyhydroxylated compound, highlights the importance of controlling stereochemistry in molecules with a phenylpentane backbone. juniperpublishers.com Such syntheses often involve key steps like proline-catalyzed hydroxylation and Sharpless asymmetric epoxidation to install the chiral centers. juniperpublishers.com The principles demonstrated in these syntheses underscore the potential of a resolved, enantiopure this compound to serve as a scaffold for building stereochemically complex targets.
Role as Intermediates in the Synthesis of Synthetic Analogues and Derivatives
This compound serves as a valuable intermediate for the synthesis of various analogues and derivatives. The two hydroxyl groups can be readily modified or replaced to create new functionalities. One significant downstream product that can be synthesized from this diol is 4-Phenylpiperidine. chemsrc.com Piperidines are common structural motifs in many pharmaceutical agents, and synthetic routes to substituted piperidines are of great interest to medicinal chemists. The conversion of the 1,5-diol structure into a cyclic amine like a piperidine (B6355638) involves intramolecular cyclization reactions.
Furthermore, derivatives such as 3-Methyl-3-phenylpentane-1,5-diol and 3-Ethyl-3-phenylpentane-1,5-diol are structurally related analogues. lookchem.comsielc.com The synthesis of such compounds, where an additional alkyl group is present at the tertiary carbon, demonstrates the chemical versatility of this molecular framework. These analogues are useful for studying structure-activity relationships in various chemical and biological contexts.
Potential as Monomers for Polymer Architectures (e.g., polyesters, polyurethanes)
Diols are fundamental monomers in the production of condensation polymers such as polyesters and polyurethanes. rsc.org The two hydroxyl groups of this compound can react with dicarboxylic acids (or their derivatives) to form polyester chains or with diisocyanates to form polyurethane chains.
The incorporation of a phenyl group within the polymer backbone, as would be the case when using this compound, can impart specific properties to the resulting material. Aromatic rings generally increase the rigidity and thermal stability of polymers. mdpi.com For example, polyesters derived from 2,5-furandicarboxylic acid (FDCA), a bio-based aromatic compound, are explored as alternatives to traditional petroleum-based polymers. mdpi.com Similarly, the use of rigid diol monomers like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) has been shown to significantly enhance the mechanical and thermal performance of polyesters. researchgate.net The structure of this compound, with its central phenyl group, suggests its potential to act as a specialty monomer to create polymers with enhanced thermal properties and stiffness.
Precursors in Fine Chemical Synthesis
In the field of fine chemical synthesis, which focuses on producing complex, pure substances in limited amounts, this compound acts as a valuable precursor. Its structure can be elaborated into a variety of target molecules. As mentioned, it is a precursor to 4-Phenylpiperidine, a key intermediate for more complex chemical entities. chemsrc.com It can also be a precursor to 3-Phenylglutaric acid, which involves the oxidation of the two primary alcohol groups to carboxylic acids. chemsrc.com Fine chemicals are often characterized by their specific functionality and complex structure, and the diol's framework provides a solid foundation for building such molecules.
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemistry and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Phenylpentane-1,5-diol, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the pentanediol (B8720305) backbone. The chemical shifts of the methylene (B1212753) protons adjacent to the hydroxyl groups (C1-H₂ and C5-H₂) would appear at a lower field compared to the other methylene protons due to the deshielding effect of the oxygen atoms. The methine proton at the C3 position, being adjacent to the phenyl group, would also have a characteristic chemical shift. Analysis of coupling constants between adjacent protons can help elucidate the conformation of the pentane (B18724) chain.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. For this compound, separate signals are expected for the carbons of the phenyl ring and the pentanediol chain. The chemical shifts of the carbons bonded to the hydroxyl groups (C1 and C5) would be in the typical range for alcohol carbons. The stereochemistry of related 1,3-diols has been successfully determined by analyzing the ¹³C NMR chemical shifts of their acetonide derivatives. This method relies on the predictable, stereoregular pattern of the acetonide carbon resonances, which is dependent on the syn or anti relationship of the diol.
The purity of a sample of this compound can also be assessed by NMR. The presence of unexpected signals in the spectrum can indicate the presence of impurities, and the integration of these signals relative to the signals of the main compound can be used for quantification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Predictions are based on typical chemical shift values for similar functional groups and structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1/C5-H₂ | 3.6 - 3.8 | 60 - 65 |
| C2/C4-H₂ | 1.7 - 1.9 | 35 - 40 |
| C3-H | 2.5 - 2.8 | 40 - 45 |
| Phenyl C-H | 7.1 - 7.4 | 125 - 130 |
| Phenyl C (quaternary) | - | 140 - 145 |
| O-H | Variable (broad singlet) | - |
Mass Spectrometry Techniques for Molecular Structure and Isomeric Differentiation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₁H₁₆O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.24 g/mol ). High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in electron ionization (EI) mass spectrometry can provide valuable structural information. Key fragmentation pathways for this compound would likely include:
Loss of water: A peak corresponding to [M-18]⁺ is common for alcohols.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms.
Benzylic cleavage: Cleavage of the C2-C3 or C3-C4 bond, leading to the formation of a stable benzylic carbocation.
Cleavage of the pentane chain: Fragmentation of the aliphatic backbone.
Differentiation between isomers of this compound, such as constitutional isomers or diastereomers, may be possible through careful analysis of the relative abundances of fragment ions. Tandem mass spectrometry (MS/MS) techniques can provide more detailed structural information by isolating a specific ion and inducing further fragmentation.
Table 2: Predicted Key Mass Fragments for this compound This is an interactive data table. Predicted fragments are based on common fragmentation patterns for alcohols and aromatic compounds.
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₁H₁₆O₂]⁺ | 180 |
| [M-H₂O]⁺ | [C₁₁H₁₄O]⁺ | 162 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
| [C₉H₁₁]⁺ | Benzylic fragment | 119 |
| [CH₂OH]⁺ | 31 |
Chromatographic Methods for Separation and Enantiomeric Purity Determination (e.g., Chiral HPLC, GC, UPLC-MS)
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC): Since this compound is a chiral molecule, separating its enantiomers is crucial. This is typically achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. mdpi.com The choice of mobile phase, often a mixture of a hydrocarbon and an alcohol, is critical for achieving good separation. mdpi.com The enantiomeric excess (ee) of a sample can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram. For related diols, successful enantioseparation has been achieved using chiral columns. rsc.org
Gas Chromatography (GC): GC is another valuable technique for the analysis of diols. oup.comsigmaaldrich.com For volatile compounds like diols, derivatization may be necessary to improve their thermal stability and chromatographic behavior. The choice of the stationary phase is important, with polar phases often being used for the separation of polar analytes like diols. sigmaaldrich.com When coupled with a mass spectrometer (GC-MS), this technique can provide both separation and structural identification of the components in a mixture. mdpi.commdpi.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC offers faster analysis times and higher resolution compared to traditional HPLC. When coupled with a mass spectrometer, UPLC-MS is a powerful tool for the analysis of complex mixtures, providing both separation and mass information. This technique can be used for the analysis of this compound and its related impurities. For mass spectrometry compatible applications, mobile phase modifiers like formic acid are often used instead of phosphoric acid. sielc.comsielc.com
Table 3: Typical Chromatographic Methods for Diol Analysis This is an interactive data table summarizing common conditions.
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol | UV |
| GC | Polar (e.g., modified polyethylene (B3416737) glycol) | Helium | FID or MS |
| UPLC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water with formic acid | MS |
X-ray Crystallography for Absolute Configuration Assignment and Solid-State Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govcardiff.ac.ukmdpi.commdpi.comul.ie To perform this analysis, a single crystal of high quality is required.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. For a chiral molecule like this compound, if a suitable crystal of a single enantiomer can be obtained, X-ray crystallography can unambiguously determine its absolute configuration (R or S).
In addition to determining the absolute stereochemistry, X-ray crystallography also provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. This information is valuable for understanding the conformation of the molecule and its packing in the crystal. While no specific crystal structure for this compound is publicly available, the methodology remains the gold standard for absolute configuration assignment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Key expected absorptions include:
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl groups.
Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the aliphatic pentane chain.
Absorptions around 3000-3100 cm⁻¹ due to the C-H stretching of the aromatic phenyl ring.
Characteristic C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
A strong C-O stretching vibration in the 1000-1260 cm⁻¹ region.
The presence and position of these bands can confirm the presence of the key functional groups in the molecule.
Table 4: Predicted Infrared Absorption Bands for this compound This is an interactive data table. Predictions are based on characteristic group frequencies.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad |
| C-H (Alkane) | Stretch | 2850 - 3000 | Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |
| C-O (Alcohol) | Stretch | 1000 - 1260 | Strong |
Green Chemistry Principles in 3 Phenylpentane 1,5 Diol Research
Development of Eco-Compatible Synthetic Transformations
A central goal in the green synthesis of 3-phenylpentane-1,5-diol is the replacement of conventional stoichiometric reducing agents with more eco-compatible catalytic methods. Traditional reductions of esters and carboxylic acids often employ stoichiometric metal hydrides like lithium aluminum hydride (LiAlH₄). acs.org These reagents raise significant green chemistry concerns due to their poor atom economy, the generation of large amounts of waste, and safety issues associated with their high reactivity. acs.org
Catalytic hydrogenation represents a significantly greener alternative, utilizing molecular hydrogen (H₂) as the reducing agent, with water being the only theoretical byproduct. This approach is fundamental to creating more sustainable pathways for producing diols. sigmaaldrich.com The development of homogeneous and heterogeneous catalysts, particularly those based on ruthenium, has been pivotal in enabling the efficient hydrogenation of both carboxylic acids and esters under various conditions. acs.orgresearchgate.net For the synthesis of this compound, this involves the direct hydrogenation of either 3-phenylglutaric acid or diethyl 3-phenylglutarate. While aromatic rings can be hydrogenated under harsh conditions, selective catalysts allow for the reduction of the carboxyl or ester groups while preserving the phenyl ring. youtube.com
Table 1: Comparison of Reagents for the Reduction of Di-esters/Di-acids
| Reagent Type | Example Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Stoichiometric Hydrides | Lithium Aluminum Hydride (LiAlH₄) | High reactivity | Poor atom economy, safety hazards, large waste streams. acs.org |
| Catalytic Hydrogenation | H₂ with Ru-based catalyst | High atom economy, low waste, safer process. acs.orgsigmaaldrich.com | Often requires high pressure and/or temperature. researchgate.net |
Atom and Redox Economy in Reaction Design
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. physicsandmathstutor.com The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. youtube.com
The synthesis of this compound via catalytic hydrogenation of its precursors is an excellent example of a highly atom-economical process. For instance, the reduction of diethyl 3-phenylglutarate using H₂ produces the diol and ethanol (B145695) as a co-product. If the starting material is 3-phenylglutaric acid, the only theoretical co-product is water. The hydrogenation itself, where H₂ is added across the carbonyl groups, is a 100% atom-economical transformation. nih.gov
Calculation of Atom Economy for the Hydrogenation of 3-Phenylglutaric Acid:
Reaction: C₁₁H₁₂O₄ (3-Phenylglutaric acid) + 4H₂ → C₁₁H₁₆O₂ (this compound) + 2H₂O
Molecular Weight of Desired Product (C₁₁H₁₆O₂): 180.24 g/mol
Sum of Molecular Weights of All Reactants (C₁₁H₁₂O₄ + 4H₂): 208.21 g/mol + 4 * (2.02 g/mol ) = 216.29 g/mol
Atom Economy = (MW of Desired Product / Sum of MW of All Reactants) x 100
Atom Economy = (180.24 / 216.29) x 100 ≈ 83.3%
While not 100% due to the formation of water, this catalytic route is vastly superior to methods using stoichiometric reagents which generate significant inorganic waste.
Redox economy refers to minimizing the number of oxidation and reduction steps in a synthetic sequence. nih.gov A process with good redox economy avoids unnecessary changes in the oxidation state of intermediates, leading to shorter, more efficient syntheses. The direct reduction of 3-phenylglutaric acid or its diester to this compound is a redox-economical transformation, proceeding in a single, efficient reduction step without the need for intermediate functional group manipulations.
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, environmentally benign solvents or, ideally, the elimination of solvents altogether. rsc.org
Solvent-free reaction conditions are highly desirable as they simplify the process, reduce waste, and can lead to lower operational costs. rsc.org Research has demonstrated the feasibility of catalyst-free and solvent-free reductions of carboxylic acids using reagents like hydroboranes, which can proceed at ambient temperatures. rsc.orgrsc.org Furthermore, the heterogeneous catalytic hydrogenation of polyesters to diols has been successfully performed in a solvent-free mode, highlighting a promising avenue for similar transformations of diester precursors to this compound. nih.govresearchgate.net
When a solvent is necessary, the focus shifts to environmentally benign alternatives. Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), have emerged as promising green solvents for hydrogenation reactions. aidasco.orgyoutube.com Key advantages of scCO₂ include:
It is non-toxic, non-flammable, and inexpensive. acs.org
Gases like hydrogen are completely miscible in scCO₂, which can overcome mass transfer limitations and increase reaction rates compared to conventional liquid solvents. rsc.org
The solvent properties can be tuned by adjusting pressure and temperature. acs.org
Product separation is simplified as scCO₂ can be easily removed by depressurization. acs.org
The use of scCO₂ as a reaction medium could significantly enhance the green profile of the synthesis of this compound by replacing traditional organic solvents. icheme.org
Table 2: Properties of Conventional vs. Green Solvents for Hydrogenation
| Solvent Type | Example | Boiling Point (°C) | Key Hazards | Environmental Profile |
|---|---|---|---|---|
| Conventional Aprotic | Tetrahydrofuran (THF) | 66 | Flammable, Peroxide-forming | Volatile Organic Compound (VOC) |
| Conventional Protic | Methanol | 65 | Flammable, Toxic | Volatile Organic Compound (VOC) |
| Benign Alternative | Water | 100 | None | Green solvent, but solubility of organic substrates can be low. |
| Supercritical Fluid | Supercritical CO₂ | 31 (Critical Temp.) | Non-flammable, Asphyxiant at high conc. | Environmentally benign, recycled from waste streams. acs.org |
Sustainable Catalysis in Diol Chemistry
Sustainable catalysis focuses on the use of catalysts that are not only efficient and selective but also derived from abundant resources, recyclable, and non-toxic. In the context of producing this compound, this involves moving beyond catalysts that are expensive or environmentally hazardous.
Heterogeneous catalysts are a cornerstone of sustainable chemistry because they can be easily separated from the reaction mixture and reused, reducing waste and catalyst cost. For the hydrogenation of dicarboxylic acids and esters, ruthenium-on-carbon (Ru/C) is a commonly used heterogeneous catalyst that demonstrates good activity. researchgate.net Research into bimetallic catalysts, such as Ru-Sn, aims to improve selectivity and performance under milder conditions. researchgate.net The development of catalysts from waste biomass is also an emerging area, offering a route to highly sustainable catalytic systems. acs.org
Biocatalysis, the use of enzymes to perform chemical transformations, offers another powerful approach to sustainable synthesis. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure in aqueous media), are highly selective, and are derived from renewable resources. tudelft.nltudelft.nl For the synthesis of diols, several classes of enzymes are relevant. Carboxylate reductases (CARs) can selectively reduce carboxylic acids to aldehydes, which can then be converted to alcohols by alcohol dehydrogenases (ADHs). researchgate.net This enzymatic cascade could provide a future pathway for converting 3-phenylglutaric acid to this compound under exceptionally green conditions. While the direct enzymatic reduction of esters to alcohols is less common, the field of enzyme engineering is rapidly advancing to create novel biocatalysts for a wide range of chemical reactions. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Catalytic Systems
The classical synthesis of 3-Phenylpentane-1,5-diol typically involves the reduction of precursors like 3-phenylglutaric acid or its corresponding esters. Future research will likely focus on developing more efficient, selective, and sustainable synthetic methodologies.
A primary avenue of investigation is the advancement of catalytic systems for the reduction of 3-phenylpentanedioic acid derivatives. While traditional reducing agents are effective, research into heterogeneous catalysis using novel metal nanoparticles (e.g., Ru, Rh, Pd) supported on high-surface-area materials could offer significant advantages in terms of catalyst recyclability, reduced waste, and milder reaction conditions. Another promising direction is the application of biocatalysis, employing enzymes such as alcohol dehydrogenases or carboxylic acid reductases, which could provide exceptional chemo- and stereoselectivity under environmentally benign aqueous conditions.
Furthermore, exploring alternative synthetic routes that build the carbon skeleton with simultaneous installation of the hydroxyl groups is a key trend. Methodologies like one-pot double allylboration reactions or asymmetric aldol (B89426) reaction sequences, which have been successful for synthesizing other chiral diols, could be adapted for this compound and its analogs. acs.org These approaches offer the potential for high stereocontrol, leading to enantiomerically pure forms of the diol for applications in chiral synthesis and materials.
| Synthetic Precursor | Proposed Catalytic System | Potential Advantages |
| Diethyl 3-phenylpentanedioate | Supported Ru/C or Pd/C Nanoparticles | High efficiency, catalyst recyclability, mild conditions |
| 3-Phenylglutaric acid | Engineered Carboxylic Acid Reductase (CAR) | High selectivity, green solvent (water), ambient temperature |
| Benzaldehyde (B42025) & Acetone derivatives | Proline-derived Organocatalysts with Lewis Acids | Asymmetric synthesis, high enantiomeric excess (>99% ee) acs.org |
Investigation of New Derivatization Strategies for Enhanced Functionality
The two primary hydroxyl groups of this compound are prime targets for derivatization, enabling the tailoring of its physical and chemical properties. Future research will focus on selective and efficient functionalization to create a diverse library of derivatives with enhanced capabilities.
One key area is the selective monofunctionalization of the diol. Achieving selective protection or activation of one hydroxyl group over the other is a significant synthetic challenge. Advanced methods employing bulky protecting groups, enzymatic resolutions, or borinic acid-catalyzed regioselective reactions could provide pathways to monosubstituted derivatives. ajchem-a.com These monofunctionalized intermediates are valuable building blocks for the synthesis of more complex molecules, including macrocycles and unsymmetrical polymer monomers.
Another trend is the conversion of the hydroxyl groups into other functionalities to impart specific properties. For instance, esterification or etherification with moieties containing photo-responsive (e.g., azobenzene), redox-active (e.g., ferrocene), or biocompatible (e.g., polyethylene (B3416737) glycol) units could lead to new "smart" materials or biomedical scaffolds. The development of high-throughput derivatization techniques will be crucial for rapidly generating and screening libraries of these new compounds.
| Derivatization Strategy | Reagents/Catalysts | Resulting Functionality | Potential Application |
| Selective Monoprotection | Bulky Silyl Chlorides (e.g., TBDPSCl), Diol-boron complexes | Orthogonal protecting groups | Asymmetric synthesis, scaffold development nih.gov |
| Esterification | Acyl Chlorides, Carboxylic Acids (e.g., acrylic acid) | Polyesters, acrylates | Biodegradable polymers, photocurable resins |
| Etherification | Alkyl Halides with phase-transfer catalysts | Functional ethers | Liquid crystals, functional fluids |
| Carbamate formation | Isocyanates | Polyurethanes | Elastomers, foams, coatings |
Advanced Computational Modeling for Structure-Reactivity Relationships
As experimental efforts expand, advanced computational modeling will become an indispensable tool for predicting the behavior of this compound and its derivatives, thereby accelerating the design and discovery process. To date, specific computational studies on this molecule are scarce, representing a significant opportunity for future investigation.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of the molecule. For example, DFT can predict the most likely sites for electrophilic or nucleophilic attack, calculate bond dissociation energies to understand thermal stability, and model the transition states of derivatization reactions to elucidate mechanisms and predict selectivity. This information can guide the rational design of new synthetic routes and catalysts.
Molecular Dynamics (MD) simulations will be crucial for understanding the macroscopic properties of materials derived from this compound. For instance, MD can be used to model the conformational behavior of polymer chains containing the diol as a monomer, predicting properties like the glass transition temperature, mechanical strength, and solubility. For applications in medicinal chemistry, molecular docking simulations could predict the binding affinity and orientation of derivatives within the active sites of biological targets, guiding the design of new therapeutic agents. youtube.com
Expanding Applications in Complex Chemical Scaffolds
The unique structure of this compound—a semi-rigid phenyl core with flexible hydroxyethyl arms—makes it an attractive building block for the construction of complex chemical scaffolds and advanced materials.
In polymer chemistry , the diol can serve as a specialty monomer. Its incorporation into polyesters, polyurethanes, or polycarbonates can impart increased thermal stability, rigidity, and specific intermolecular interactions (π-π stacking) due to the central phenyl group. scitechdaily.com Research into the synthesis and characterization of copolymers where this compound is combined with other bio-based or traditional diols could lead to a new class of sustainable polymers with tunable properties. pcimag.comund.edu For instance, its use in polyurethane elastomers could enhance mechanical properties for high-performance applications. acs.org
The diol is also a candidate for creating well-defined supramolecular structures and macrocycles . The 1,5-disposition of the hydroxyl groups makes it suitable for reactions with difunctional reagents to form large rings. researchgate.net These macrocyclic hosts could be explored for applications in molecular recognition and sensing. Furthermore, its use as a linker or scaffold in medicinal chemistry could allow for the precise spatial arrangement of pharmacophores, a strategy used to enhance binding affinity and selectivity for biological targets. nih.govmdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic and derivatization strategies from the laboratory to practical scales will benefit significantly from the adoption of modern chemical technologies like flow chemistry and automated synthesis.
Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or fast reactions. nih.govmdpi.com The synthesis of this compound via catalytic hydrogenation of its precursors could be rendered more efficient and safer in a continuous flow reactor. This setup allows for high-pressure/high-temperature conditions to be accessed safely, potentially increasing reaction rates and throughput. rsc.org
Automated synthesis platforms can be integrated with flow reactors or used in batch mode to accelerate the discovery of new derivatives. researchgate.netnih.gov By automating the process of reacting the diol with a library of different reagents, a large number of novel compounds can be prepared and purified in a high-throughput manner. researchgate.net This approach, coupled with automated screening techniques, would dramatically accelerate the identification of derivatives with desired properties for materials science, catalysis, or biomedical applications.
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended for confirming the structure of 3-Phenylpentane-1,5-diol?
- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, infrared (IR) spectroscopy for functional group analysis (e.g., hydroxyl and aromatic C-H stretches), and mass spectrometry (MS) for molecular weight validation. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in structural studies of related diketones . For purity validation, high-performance liquid chromatography (HPLC) with UV detection or elemental analysis ensures ≥98% purity .
Q. What are the common synthetic routes for this compound in laboratory settings?
- Methodological Answer : A key method involves transition-metal-catalyzed cyclization of alkynyl diols. For example, iridium complexes (e.g., [Ir(PyP)(CO)₂]BPh₄) promote stereoselective double hydroalkoxylation of 3-ethynylpentane-1,5-diol at 120°C, achieving quantitative conversion in <24 hours . Alternative routes include Friedel-Crafts acylation using AlCl₃ in benzene for diketone intermediates, followed by reduction to diols .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : While this compound exhibits low acute toxicity (LD₅₀ >5.89 g/kg in rats), standard laboratory safety protocols apply: use gloves, goggles, and fume hoods to avoid prolonged skin/eye contact. Storage in inert, airtight containers at room temperature prevents degradation. Refer to safety data sheets (SDS) for diol analogs like pentane-1,5-diol, which highlight low irritation potential .
Advanced Research Questions
Q. How can researchers optimize stereoselective synthesis using transition-metal catalysts?
- Methodological Answer : Catalyst selection and reaction conditions critically influence stereoselectivity. Iridium complexes with pyrazole-phosphine ligands enhance stereocontrol during cyclization. Optimization involves tuning temperature (100–120°C), solvent polarity (e.g., ethanol vs. benzene), and reaction time (12–24 hours). Kinetic studies and DFT calculations can identify transition states to refine catalyst design .
Q. What strategies address discrepancies in bioactivity data across bacterial strains?
- Methodological Answer : Inconsistent MIC values (e.g., 2.5–15% for pentane-1,5-diol against Gram-negative vs. Gram-positive bacteria) may arise from inoculum size or strain-specific resistance mechanisms . To mitigate:
- Standardize inoculum density (e.g., 10³–10⁵ CFU/spot).
- Include controls for antibiotic-resistant strains (e.g., MRSA).
- Use fractional inhibitory concentration (FIC) indices to assess combinatorial effects with antimicrobial adjuvants.
Q. How does solvent polarity influence the stability and reactivity of this compound?
- Methodological Answer : Solvent choice impacts reaction pathways and product stability. Polar solvents (water, ethanol) stabilize the diol via hydrogen bonding, while nonpolar solvents (benzene, heptane) may enhance cyclization efficiency by reducing side reactions. Solubility tests and kinetic profiling under varying dielectric conditions can optimize synthetic yields .
Q. What metabolic pathways are implicated in the biodegradation of this compound?
- Methodological Answer : In vivo studies on pentane-1,5-diol analogs suggest hepatic oxidation to glutaric acid, which is further metabolized to CO₂ via the Krebs cycle. Isotopic labeling (e.g., ¹³C-tracing) and urine metabolomics in animal models (e.g., rabbits) can elucidate degradation pathways and potential toxic intermediates .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on the antimicrobial efficacy of diol derivatives?
- Methodological Answer : Contradictions often arise from methodological variability. For example, MIC values for pentane-1,5-diol increased by 33% when inoculum density rose from 10³ to 10⁵ CFU . To resolve discrepancies:
- Replicate experiments under standardized CLSI/EUCAST guidelines.
- Use isogenic bacterial strains to isolate resistance mechanisms.
- Apply statistical models (e.g., ANOVA) to quantify variability sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
